4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde
Overview
Description
4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 4-((2-methoxyphenyl)(methyl)amino) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-formylbenzoic acid with 2-methoxyaniline in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the formation of the desired product being confirmed by spectroscopic methods such as NMR and IR spectroscopy .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration and bromine for bromination are commonly used.
Major Products Formed
Oxidation: 4-((2-Methoxyphenyl)(methyl)amino)benzoic acid.
Reduction: 4-((2-Methoxyphenyl)(methyl)amino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
4-(2-methoxy-N-methylanilino)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(13-9-7-12(11-17)8-10-13)14-5-3-4-6-15(14)18-2/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFACGRXFHMYQCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C=O)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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